N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide

Catalog No.
S12089598
CAS No.
M.F
C21H21N5O
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-meth...

Product Name

N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]benzamide

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C21H21N5O/c1-14-9-11-18(12-10-14)24-21(25-19(27)17-7-5-4-6-8-17)26-20-22-15(2)13-16(3)23-20/h4-13H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

LPXUMDFQCGYLJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=CC=C3

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=CC=C3

N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene]benzamide is a complex organic compound characterized by a unique structure that incorporates a pyrimidine ring, amino groups, and a benzamide moiety. The IUPAC name for this compound highlights its structural intricacies, including the presence of a methylene bridge connecting the two amino groups to the benzamide. Its molecular formula is C21H20N6O3C_{21}H_{20}N_{6}O_{3} with a molecular weight of approximately 404.4 g/mol. This compound is of significant interest in various scientific fields due to its potential biological activities and applications.

  • Oxidation: The nitro group can be reduced to an amine under specific conditions.
  • Reduction: The compound can be reduced to form different derivatives.
  • Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
  • Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene]benzamide has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Preliminary studies suggest that this compound may exhibit:

  • Anticancer properties: It may inhibit cell proliferation by targeting specific enzymes involved in cancer progression.
  • Anti-inflammatory effects: Potential modulation of inflammatory pathways could make it a candidate for treating inflammatory diseases.

Synthetic Routes

The synthesis of N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene]benzamide typically involves multiple steps:

  • Preparation of Pyrimidine Ring: One common method involves the reaction of acetylacetone with guanidine to form 2-amino-4,6-dimethylpyrimidine.
  • Formation of Methylene Bridge: Condensation reactions are employed to connect the pyrimidine derivative with the benzamide moiety.

Industrial Production Methods

In industrial settings, production may involve optimized synthetic routes for large-scale manufacturing. Techniques such as continuous flow reactors and high-throughput screening are utilized to enhance yield and efficiency.

N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene]benzamide finds applications across several domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biology: Investigated as a biochemical probe for interactions with biological macromolecules.
  • Medicine: Explored for therapeutic properties, particularly in oncology and inflammation management.
  • Industry: Used as a precursor for various industrial chemicals and materials development.

Research into the interaction mechanisms of N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene]benzamide indicates that it can bind to specific enzymes or receptors. This binding modulates their activity, potentially leading to inhibition or activation of metabolic pathways. Such interactions are crucial for understanding its therapeutic potential and mechanism of action.

N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene]benzamide can be compared with several structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4,6-dimethylpyrimidinePyrimidine coreLacks nitrobenzamide moiety
4,6-Dimethyl-2-pyrimidinamineSimilar structural featuresDifferent functional groups
N-(4-Methylphenyl)-4-nitrobenzamideContains nitro groupDifferent backbone structure

The uniqueness of N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino][(4-methylphenyl)amino]methylidene]benzamide lies in its combination of functional groups which confer specific chemical properties and biological activities not present in these similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

359.17461031 g/mol

Monoisotopic Mass

359.17461031 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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